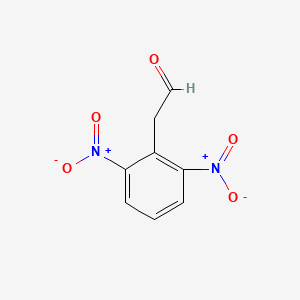

2,6-Dinitrophenyl acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dinitrophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c11-5-4-6-7(9(12)13)2-1-3-8(6)10(14)15/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPSKWRANNPODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CC=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,6 Dinitrophenyl Acetaldehyde

Retrosynthetic Analysis and Key Disconnection Points for the 2,6-Dinitrophenyl Acetaldehyde (B116499) Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2,6-dinitrophenyl acetaldehyde, two primary retrosynthetic disconnections are considered.

The first and most logical disconnection is at the C-C bond between the aromatic ring and the acetaldehyde side chain. This leads to a dinitrated aromatic synthon and a two-carbon synthon that can introduce the acetaldehyde functionality. This approach suggests two potential forward synthetic pathways:

Pathway A: Nitration followed by side-chain introduction. This would involve the dinitration of a suitable phenyl precursor followed by the introduction of the acetaldehyde group.

Pathway B: Side-chain introduction followed by nitration. This route would begin with phenylacetaldehyde (B1677652) or a protected precursor, followed by a regioselective dinitration.

A second key disconnection point involves the C-N bonds of the nitro groups. This would imply the nitration of a phenylacetaldehyde precursor as a key step in the synthesis. The directing effects of the acetaldehyde or a protected equivalent would be crucial for achieving the desired 2,6-disubstitution pattern.

| Disconnection Point | Precursor Synthons | Corresponding Reagents |

| Ar-CH₂CHO | 2,6-dinitrophenyl cation and acetaldehyde enolate | 2,6-Dinitrohalobenzene and an acetaldehyde equivalent |

| Ar-NO₂ | Phenylacetaldehyde and nitronium ion | Phenylacetaldehyde and nitrating agent |

Classical and Established Synthetic Routes to Dinitrophenylated Compounds and Acetaldehydes

Established synthetic methods provide a foundation for the potential synthesis of this compound, focusing on electrophilic aromatic substitution and side-chain manipulation.

The introduction of two nitro groups onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

The acetaldehyde group is a deactivating, meta-directing group. askfilo.comncert.nic.in Therefore, direct nitration of phenylacetaldehyde would be expected to yield primarily the 3-nitro and subsequently the 3,5-dinitro derivatives, not the desired 2,6-isomer. To achieve the 2,6-dinitration pattern, one would need to start with a precursor that directs ortho to the side chain.

Alternatively, if starting with a monosubstituted benzene (B151609), the first nitro group can be introduced, and its directing effect will influence the position of the second nitration. For instance, dinitration of toluene can yield a mixture of isomers, with the 2,4- and 2,6-dinitrotoluene (B127279) being significant products. arkat-usa.org

A plausible classical approach would involve the dinitration of a precursor that can be later converted to the acetaldehyde functionality. For example, 2,6-dinitrotoluene could be a potential intermediate.

Several classical methods exist for the introduction of an acetaldehyde group onto an aromatic ring, often involving the homologation of a benzaldehyde derivative.

One common method is the Wittig reaction . Benzaldehyde can be reacted with a phosphorus ylide, such as (methoxymethyl)triphenylphosphonium chloride, to form a methoxy enol ether. Subsequent acidic hydrolysis of this enol ether yields phenylacetaldehyde. youtube.comresearchgate.net This one-carbon homologation is a reliable method for converting an aromatic aldehyde to the corresponding phenylacetaldehyde. organicchemistrytutor.com

Another approach is the Darzens condensation , where benzaldehyde reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Saponification followed by decarboxylation of the glycidic acid yields phenylacetaldehyde.

| Starting Material | Reagents | Product | Reaction Type |

| Benzaldehyde | 1. Ph₃P=CHOCH₃2. H₃O⁺ | Phenylacetaldehyde | Wittig Reaction |

| Benzaldehyde | 1. ClCH₂CO₂Et, NaOEt2. NaOH, H₂O3. H₃O⁺, heat | Phenylacetaldehyde | Darzens Condensation |

Modern and Advanced Synthetic Transformations for this compound

Recent advancements in synthetic chemistry offer more efficient, selective, and environmentally friendly alternatives to classical methods.

Modern catalytic methods can offer improved regioselectivity and milder reaction conditions for nitration. Zeolite catalysts, for instance, have been shown to influence the regioselectivity of nitration reactions, favoring certain isomers due to shape-selectivity within the zeolite pores. ksu.edu.sascispace.com The use of solid acid catalysts can also reduce the amount of corrosive acid waste generated. scispace.com

For the nitration of deactivated aromatic compounds, more potent nitrating systems have been developed. A combination of nitric acid, trifluoroacetic anhydride, and a zeolite catalyst can effectively nitrate deactivated substrates. Iron(III) catalysts have also been used with N₂O₅ for the mild and rapid nitration of aromatic rings. researchgate.net

In the context of introducing the acetaldehyde group, palladium-catalyzed carbonylation reactions of aryl halides have emerged as a powerful tool for the synthesis of aromatic aldehydes. researchgate.net While this typically yields benzaldehydes, modifications to these methods could potentially be developed for the synthesis of phenylacetaldehydes.

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green approaches can be considered.

For the nitration step, alternatives to the traditional mixed-acid system are being explored. These include using solid-supported nitrating agents, such as clay-supported cupric nitrate ("claycop"), which can lead to high para-selectivity and easier workup. researchgate.net The use of dinitrogen pentoxide (N₂O₅) as a nitrating agent in a liquefied 1,1,1,2-tetrafluoroethane medium offers a greener alternative with high yields and minimal waste. nih.gov Photochemical nitration is another eco-friendly approach that can be carried out under mild conditions. mjcce.org.mk Enzymatic nitration using horseradish peroxidase represents a biocatalytic approach to aromatic nitration. nih.gov

For the synthesis of the aldehyde, sustainable methods are also being developed. This includes the production of aromatic aldehydes from biomass via catalytic fractionation and ozonolysis. Photocatalyzed synthesis of indanones from aromatic aldehydes and terminal alkynes demonstrates a modern approach to C-C bond formation under mild conditions. acs.org These green methodologies, while not directly applied to the target molecule, provide a framework for developing a more sustainable synthesis of this compound.

| Green Chemistry Approach | Reaction | Advantages |

| Solid-supported reagents | Nitration using clay-supported cupric nitrate | Reduced acid waste, easier product separation |

| Alternative nitrating agents | Nitration with N₂O₅ in liquefied TFE | High yields, minimal waste, reusable medium |

| Biocatalysis | Enzymatic nitration with horseradish peroxidase | Mild reaction conditions, environmentally friendly |

| Biomass conversion | Aldehyde synthesis from lignin | Use of renewable feedstocks |

| Photocatalysis | C-H annulation for C-C bond formation | Mild conditions, use of light as a reagent |

Challenges in Regioselectivity and Chemo-selectivity in Synthesis

The synthesis of this compound presents significant challenges in controlling both the position of substitution on the aromatic ring (regioselectivity) and the selective reaction of functional groups (chemo-selectivity). These challenges stem from the electronic properties of both the phenylacetaldehyde backbone and the nitro groups that are being introduced.

Control of Nitration Position in Aromatic Rings

A primary hurdle in the synthesis of this compound is directing the incoming nitro groups to the desired ortho positions relative to the acetaldehyde substituent. The outcome of electrophilic aromatic substitution reactions, such as nitration, is heavily influenced by the electronic nature of the substituents already present on the benzene ring. wikipedia.orglibretexts.org

The acetaldehyde group (-CH₂CHO) is an electron-withdrawing group. Substituents of this nature remove electron density from the aromatic ring, particularly at the ortho and para positions. libretexts.org This deactivation makes the meta position the most electron-rich and therefore the most favorable site for electrophilic attack. chemguide.co.uk Consequently, direct nitration of phenylacetaldehyde would be expected to predominantly yield the 3-nitro and subsequently the 3,5-dinitro isomers, rather than the desired 2,6-dinitro product.

To overcome this inherent meta-directing influence, synthetic strategies must circumvent the direct nitration of the phenylacetaldehyde skeleton. Potential, albeit challenging, approaches include:

Nitration of an Ortho-, Para-Directing Precursor: A common strategy involves starting with a precursor that contains a strongly activating, ortho-, para-directing group. For example, the nitration of toluene (methylbenzene) can yield 2,6-dinitrotoluene. The subsequent challenge, however, is the selective transformation of the methyl group into an acetaldehyde group (-CH₂CHO). This is a difficult conversion, as the methyl group is relatively unreactive, and oxidation reactions are often difficult to stop at the aldehyde stage, frequently proceeding to the more stable carboxylic acid. ncert.nic.in

Furthermore, controlling the extent of nitration is crucial. Aromatic rings with activating groups can be prone to over-nitration, potentially leading to the formation of trinitro-compounds and undesirable side products or tars. stmarys-ca.edu Achieving the precise dinitro-substitution pattern without byproducts like 2,4-dinitrophenyl acetaldehyde requires careful control of reaction conditions such as temperature, reaction time, and the concentration of nitrating agents. msu.edu

Selective Aldehyde Derivatization versus Aromatic Ring Reactions

A second major challenge lies in the chemo-selectivity, which is the ability to react with one functional group in the presence of another. This compound contains two distinct reactive sites: the aldehyde functional group and the highly electron-deficient dinitrophenyl ring.

Reactivity of the Aldehyde Group: Aldehydes are versatile functional groups but are also sensitive. They are easily oxidized to carboxylic acids, especially under the harsh, acidic, and oxidizing conditions often used for nitration. ncert.nic.in This sensitivity makes it impractical to perform the nitration reaction on a molecule that already possesses an unprotected aldehyde group. The aldehyde would likely need to be protected, for instance as an acetal, before nitration and then deprotected in a subsequent step.

Reactivity of the Aromatic Ring: The presence of two strongly electron-withdrawing nitro groups significantly deactivates the aromatic ring towards further electrophilic substitution. wikipedia.org However, this extreme electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Nucleophiles can attack the carbon atoms bearing the nitro groups (or other leaving groups), leading to substitution reactions.

Reactivity Profiles and Mechanistic Investigations of 2,6 Dinitrophenyl Acetaldehyde

Electronic Effects of 2,6-Dinitro Substitution on Acetaldehyde (B116499) Reactivity

The presence of two nitro groups on the phenyl ring of 2,6-dinitrophenyl acetaldehyde profoundly influences its chemical reactivity. These strong electron-withdrawing groups modulate the electronic properties of both the carbonyl group and the aromatic ring.

The carbonyl carbon in an aldehyde is inherently electrophilic due to the electronegativity of the oxygen atom, which polarizes the carbon-oxygen double bond. reddit.com In this compound, this electrophilicity is significantly amplified. The two nitro groups are powerful electron-withdrawing groups, pulling electron density from the aromatic ring through both inductive and resonance effects. minia.edu.eg This electron withdrawal is transmitted through the phenyl ring to the acetaldehyde side chain, further depleting the electron density at the carbonyl carbon. nih.gov The increased partial positive charge on the carbonyl carbon makes it a more potent electrophile, rendering it highly susceptible to attack by nucleophiles. quora.comquora.com This heightened reactivity is a direct consequence of the electronic influence of the 2,6-dinitro substitution.

Protonation of the carbonyl oxygen under acidic conditions can further enhance the electrophilicity of the carbonyl carbon. The resulting positive charge on the oxygen atom increases its electron-withdrawing ability, making the carbonyl carbon even more electron-deficient and reactive towards nucleophiles. quora.comquora.com

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). libretexts.org The presence of strong electron-withdrawing groups, such as the two nitro groups, ortho and para to potential leaving groups, is a key requirement for this reaction mechanism to occur. libretexts.orgmsu.edu These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the nucleophilic attack. libretexts.org

In the case of this compound, a suitable leaving group on the aromatic ring would be readily displaced by a nucleophile. The reaction proceeds through an initial addition of the nucleophile to the electron-deficient aromatic ring, followed by the elimination of the leaving group. msu.edursc.org The stability of the intermediate anion is crucial, and the ortho and para positioning of the nitro groups relative to the site of substitution is essential for this stabilization through resonance. libretexts.org

Key Reaction Pathways and Transformation Patterns

The unique electronic properties of this compound give rise to a variety of reaction pathways, including oxidation, reduction, and condensation reactions.

Aldehydes are readily oxidized to carboxylic acids. ncert.nic.in In the case of this compound, oxidation would yield 2,6-dinitrophenylacetic acid. This transformation can be achieved using common oxidizing agents such as potassium permanganate, potassium dichromate, or nitric acid. ncert.nic.in Even mild oxidizing agents like Tollens' reagent can oxidize aldehydes. ncert.nic.in It has been observed that 2,4-dinitrophenol (B41442) can increase the rate of ethanol (B145695) and acetaldehyde oxidation. nih.gov While the specific oxidation of this compound is not detailed in the provided search results, the general principles of aldehyde oxidation are well-established. nih.gov

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | KMnO₄, K₂Cr₂O₇, or HNO₃ | 2,6-Dinitrophenylacetic acid |

The reduction of this compound can proceed at two different functional groups: the aldehyde and the nitro groups.

The aldehyde group can be reduced to a primary alcohol, 2-(2,6-dinitrophenyl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.injsynthchem.com

The nitro groups can also be reduced. The partial reduction of dinitroarenes to nitroanilines can be achieved using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel. oup.com This suggests that one of the nitro groups in this compound could be selectively reduced to an amino group. Complete reduction of both nitro groups to amino groups would yield 2,6-diaminophenyl acetaldehyde. This can be accomplished through catalytic hydrogenation or using reducing metals in acidic media. wikipedia.org The choice of reducing agent and reaction conditions determines the extent of reduction of the nitro groups. wikipedia.orgechemi.com

| Reactant | Reducing Agent/Conditions | Major Product(s) |

|---|---|---|

| This compound | NaBH₄ or LiAlH₄ | 2-(2,6-Dinitrophenyl)ethanol |

| This compound | Hydrazine hydrate/Raney nickel (controlled) | 2-Amino-6-nitrophenyl acetaldehyde or 2-Nitro-6-aminophenyl acetaldehyde |

| This compound | Catalytic hydrogenation (e.g., H₂/Pd-C) | 2,6-Diaminophenyl acetaldehyde |

The enhanced electrophilicity of the carbonyl carbon in this compound makes it highly reactive towards condensation reactions with various nitrogen and oxygen nucleophiles. These reactions typically involve the nucleophilic addition of the heteroatom to the carbonyl carbon, followed by the elimination of a water molecule. scribd.comlibretexts.org

Nitrogen Nucleophiles:

Primary Amines: Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases (C=N-R). libretexts.org

Hydroxylamine (B1172632): Condensation with hydroxylamine (NH₂OH) forms an oxime. ncert.nic.in

Hydrazine and its Derivatives: Reaction with hydrazine (NH₂NH₂) or substituted hydrazines like 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces the corresponding hydrazones. ncert.nic.indoubtnut.com The reaction with DNPH is a classic test for aldehydes and ketones, often resulting in a colored precipitate. scribd.comsjpas.com The relative reactivity of aldehydes in this reaction is generally higher than that of ketones. rsc.orgnih.gov

Oxygen Nucleophiles:

Alcohols: In the presence of an acid catalyst, this compound will react with alcohols (R-OH) to form hemiacetals and subsequently acetals. libretexts.org These reactions are reversible. libretexts.org

The general mechanism for these condensation reactions involves an initial nucleophilic attack on the carbonyl carbon, followed by proton transfer and dehydration. libretexts.org

| Nucleophile | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | (2,6-dinitrophenyl)CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | (2,6-dinitrophenyl)CH=N-OH |

| Hydrazine (NH₂NH₂) | Hydrazone | (2,6-dinitrophenyl)CH=N-NH₂ |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | (2,6-dinitrophenyl)CH=N-NH-C₆H₃(NO₂)₂ |

| Alcohol (R-OH) | Acetal | (2,6-dinitrophenyl)CH(OR)₂ |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Hydrazone Formation and Mechanism

The reaction of an aldehyde with hydrazine or its derivatives to form a hydrazone is a classic example of a nucleophilic addition-elimination reaction. For this compound, the reaction would proceed via the nucleophilic attack of the terminal nitrogen of a hydrazine molecule on the electrophilic carbonyl carbon of the aldehyde. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

The mechanism involves two main stages:

Addition: The nucleophilic hydrazine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate called a carbinolamine.

Elimination: The carbinolamine then undergoes dehydration, eliminating a molecule of water to form the final hydrazone product with a characteristic carbon-nitrogen double bond (C=N).

While this mechanism is standard for aldehydes, specific studies detailing the reaction rates or yields for this compound are not prominently featured in available literature. The presence of two electron-withdrawing nitro groups on the phenyl ring would likely enhance the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction rate compared to unsubstituted phenylacetaldehyde (B1677652).

Oxime and Imine Formation

Similar to hydrazone formation, the synthesis of oximes and imines from this compound follows a nucleophilic addition-elimination pathway.

Oxime Formation: The reaction with hydroxylamine (NH₂OH) under weakly acidic conditions would yield an oxime. The mechanism is analogous to hydrazone formation, involving the creation of a carbinolamine intermediate followed by dehydration.

Imine Formation (Schiff Bases): Reaction with a primary amine (R-NH₂) under appropriate conditions would form an imine, also known as a Schiff base. The reaction is reversible and is also typically acid-catalyzed.

No specific experimental data, such as reaction conditions or yields for the formation of oximes and imines from this compound, could be located in the reviewed sources.

Aldol (B89426) and Related Condensations

This compound possesses acidic α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), making it capable of undergoing aldol and related condensation reactions. In the presence of a base, an α-hydrogen can be removed to form a resonance-stabilized enolate ion. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde.

The typical reaction sequence is:

Enolate Formation: A base removes an acidic α-hydrogen.

Nucleophilic Attack: The enolate attacks another aldehyde molecule to form a β-hydroxy aldehyde (an aldol addition product).

Dehydration: This addition product can then easily dehydrate, especially with heating, to form an α,β-unsaturated aldehyde (the aldol condensation product).

The strong electron-withdrawing effect of the 2,6-dinitrophenyl group would be expected to increase the acidity of the α-hydrogens, facilitating enolate formation. However, detailed studies on the self-condensation or crossed aldol condensations of this compound are not available.

Reactions Involving Aromatic Ring Activation

The aromatic ring of this compound is heavily influenced by the two nitro (NO₂) groups. These groups are powerful electron-withdrawing groups, which have two major effects on the ring's reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The nitro groups strongly deactivate the ring towards attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) by withdrawing electron density.

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, these groups strongly activate the aromatic ring towards attack by nucleophiles. The electron-withdrawing nature of the nitro groups stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the course of an SNAr reaction. A suitable leaving group on the ring would be required for a substitution to occur.

While the principles of SNAr are well-understood for dinitro-substituted aromatic compounds, specific examples of such reactions performed on this compound are not documented in the available research.

Kinetic and Thermodynamic Studies of this compound Reactions

Determination of Reaction Rates and Activation Energies

A comprehensive search for kinetic data, including reaction rates and activation energies for the reactions of this compound, did not yield specific results. General kinetic studies on the formation of hydrazones from acetaldehyde and 2,4-dinitrophenylhydrazine show that the reaction rate is dependent on factors like pH and reactant concentrations. For instance, studies on other aldehydes have established a relative order of reactivity. However, quantitative data for the 2,6-dinitrophenyl derivative of acetaldehyde is absent.

Table 1: Hypothetical Comparative Reactivity Data This table is for illustrative purposes only, as specific data for this compound is unavailable.

| Reactant | Reaction Type | Expected Relative Rate | Notes |

|---|---|---|---|

| Benzaldehyde | Hydrazone Formation | Baseline | Standard aromatic aldehyde. |

| 4-Nitrobenzaldehyde | Hydrazone Formation | Faster than Benzaldehyde | Electron-withdrawing group increases carbonyl electrophilicity. |

| This compound | Hydrazone Formation | Expected to be significantly faster | Strong inductive and resonance effects from two nitro groups and separation from the ring by a CH₂ group. |

| Acetaldehyde | Aldol Condensation | Baseline | Standard aliphatic aldehyde. |

| This compound | Aldol Condensation | Expected to be faster | Increased acidity of α-hydrogens due to the dinitrophenyl group. |

Equilibrium Constants for Reversible Transformations

Thermodynamic data, such as equilibrium constants (Keq) for the reversible formation of imines, oximes, and hemiacetals from this compound, are not available in the surveyed literature. The position of equilibrium in such reactions is influenced by the stability of the reactants and products, which in turn is affected by electronic and steric factors. The strong electron-withdrawing nature of the dinitrophenyl group would influence the thermodynamics of these reactions, but without experimental studies, any discussion remains speculative.

Photochemical and Thermochemical Transformations of this compound

Limited specific research data is publicly available concerning the detailed photochemical and thermochemical transformations of this compound. However, general principles of reactivity for aromatic nitro compounds and aldehydes can be applied to predict its behavior under the influence of light and heat.

Degradation Pathways under Light or Heat

The structure of this compound, featuring two nitro groups on a phenyl ring attached to an acetaldehyde moiety, suggests that both the aromatic nitro system and the aldehyde functional group will influence its degradation pathways.

Photochemical Degradation:

Aromatic nitro compounds are known to undergo photochemical reactions, although often with low quantum yields for disappearance. The primary photochemical process for many nitroaromatic compounds involves the excitation of the nitro group. Upon absorption of UV light, this compound is expected to be promoted to an excited state. Potential degradation pathways may include:

Intramolecular Rearrangement: The excited nitro group can abstract a hydrogen atom from the acetaldehyde side chain, leading to the formation of a nitro-nitrite rearrangement product or other intramolecular cyclization products.

Photoreduction: In the presence of a hydrogen-donating solvent or other molecules, the nitro groups can be reduced to nitroso, hydroxylamino, or amino groups.

Formation of Phenolic Compounds: Photolysis of nitroaromatics can sometimes lead to the formation of nitrophenols.

Radical Formation: The carbon-nitrogen bond of the nitro group or bonds within the acetaldehyde moiety could undergo homolytic cleavage, leading to the formation of various radical species that can then participate in secondary reactions.

Thermochemical Degradation:

Upon heating, this compound is expected to be unstable. The presence of two electron-withdrawing nitro groups significantly activates the aromatic ring and weakens the C-NO2 bonds. The acetaldehyde group is also susceptible to thermal decomposition. Potential thermochemical degradation pathways include:

Decarbonylation: The acetaldehyde group may lose carbon monoxide to form 2,6-dinitrotoluene (B127279).

Oxidation-Reduction Reactions: Intramolecular redox reactions between the nitro groups (oxidants) and the aldehyde group (reductant) could occur at elevated temperatures, potentially leading to complex decomposition products.

Polymerization/Condensation: Aldehydes are prone to self-condensation or polymerization reactions, which can be accelerated by heat.

Ring Opening: At very high temperatures, cleavage of the aromatic ring could occur, leading to the formation of smaller, gaseous products.

It is important to note that the specific products and mechanisms would be highly dependent on the reaction conditions, such as the wavelength of light, temperature, presence of oxygen, and the solvent used.

Stability in Diverse Chemical Environments

The stability of this compound is expected to be significantly influenced by the pH of the medium.

Acidic Environments:

In acidic solutions, the aldehyde group may be protonated, which could affect its reactivity. Generally, aromatic nitro compounds exhibit a degree of stability in acidic conditions. However, strong acids at elevated temperatures could promote hydrolysis or other degradation reactions.

Basic Environments:

In the presence of bases, the α-hydrogen of the acetaldehyde moiety is acidic and can be abstracted to form an enolate. This enolate is a key intermediate in aldol-type condensation reactions. Therefore, in basic environments, this compound is likely to be unstable and undergo self-condensation or reactions with other carbonyl-containing compounds. The nitro groups also increase the acidity of the ring protons, although these are less likely to be involved in reactions under typical basic conditions compared to the α-hydrogen of the aldehyde.

The following table summarizes the expected stability of this compound in different environments.

| Environment | Expected Stability | Potential Reactions |

| Acidic (e.g., dilute HCl) | Relatively stable at room temperature. | Protonation of the carbonyl group. Hydrolysis under forcing conditions. |

| Neutral (e.g., water, ethanol) | Moderate stability. | Slow self-condensation. |

| Basic (e.g., dilute NaOH) | Unstable. | Rapid enolate formation leading to aldol condensation and other related reactions. |

Further experimental studies are necessary to fully elucidate the specific degradation pathways and stability profile of this compound.

Theoretical and Computational Chemistry Studies of 2,6 Dinitrophenyl Acetaldehyde

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic makeup of a molecule. These methods can determine the distribution of electrons, the energies of molecular orbitals, and the nature of electronic transitions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's kinetic stability and the energy required for its lowest electronic excitation. researchgate.net

For 2,6-dinitrophenyl acetaldehyde (B116499), the electronic structure is significantly influenced by the interplay between the aromatic ring, the strongly electron-withdrawing nitro (-NO₂) groups, and the acetaldehyde (-CH₂CHO) substituent. The two nitro groups substantially lower the energy of the molecular orbitals, particularly the LUMO. rsc.org This effect is due to both inductive electron withdrawal and resonance delocalization of electron density from the ring onto the nitro groups.

The HOMO is expected to be primarily localized on the phenyl ring, while the LUMO is anticipated to have significant contributions from the nitro groups. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the phenyl ring towards the nitro groups. The calculated HOMO and LUMO energies for related nitroaromatic compounds suggest that charge transfer occurs within the molecule. researchgate.netnih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a lower energy electronic transition. nih.gov The presence of multiple strong electron-withdrawing groups in 2,6-dinitrophenyl acetaldehyde would lead to a relatively small energy gap, making it susceptible to nucleophilic attack and facilitating electronic transitions in the UV-visible region.

Table 1: Representative Frontier Molecular Orbital Energies of Related Nitroaromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Nitrobenzene | -7.42 | -1.53 | 5.89 |

| 1,3-Dinitrobenzene | -8.01 | -2.45 | 5.56 |

| 2,4-Dinitrophenol (B41442) | -7.65 | -2.89 | 4.76 |

Data is illustrative and based on typical values for related compounds to demonstrate electronic trends.

Electronic transitions, which can be predicted using Time-Dependent Density Functional Theory (TD-DFT), would likely correspond to π → π* and n → π* transitions. The primary, lowest-energy transition is expected to be a HOMO→LUMO excitation with significant ICT character. nih.gov

The distribution of electron density within a molecule governs its electrostatic properties and reactive sites. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, where regions of negative potential (electron-rich) are typically colored red, and regions of positive potential (electron-poor) are colored blue. researchgate.net

In this compound, the MEP would show significant negative potential localized around the oxygen atoms of the two nitro groups and the carbonyl oxygen of the acetaldehyde group. researchgate.net These areas are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms and the aromatic ring, depleted of electron density by the withdrawing groups, would exhibit a positive or near-neutral electrostatic potential, indicating susceptibility to nucleophilic attack. walisongo.ac.id

The charge distribution is highly polarized due to the strong electron-withdrawing nature of the substituents. The nitro groups pull electron density from the aromatic ring, creating a significant dipole moment. scribd.com This polarization is a key factor in the molecule's reactivity and intermolecular interactions. Studies on related dinitrophenol compounds have confirmed significant charge density variations and electrostatic properties influenced by the nitro groups. nih.govnih.gov

This compound is built on a benzene (B151609) ring, a classic aromatic system. Aromaticity is a property of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π electrons, which results in enhanced stability. youtube.com The benzene ring in this molecule provides a stable core.

However, the substituents significantly modulate the electronic properties of the ring through resonance and inductive effects. The two nitro groups are powerful deactivating groups, withdrawing electron density from the ring via both effects. Resonance structures show that the positive charge is delocalized onto the ortho and para positions of the ring, making these sites less reactive towards electrophilic substitution. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and interactions. Conformational analysis identifies the most stable spatial arrangements (conformers), while molecular dynamics simulations provide insight into the molecule's behavior over time. mdpi.com

The flexibility of this compound arises from the rotation around the single bonds connecting the acetaldehyde group to the phenyl ring and the nitro groups to the ring. Conformational analysis aims to identify the rotational isomers (rotamers) that correspond to energy minima on the potential energy surface. nih.gov

A significant factor in the conformational preference of this molecule is steric hindrance. acs.org The presence of a substituent at the ortho position relative to the acetaldehyde group can restrict rotation around the C-C bond linking them. nsf.gov In this compound, the two ortho-nitro groups impose considerable steric constraints.

To minimize steric repulsion between the bulky nitro groups and the acetaldehyde substituent, it is highly probable that the nitro groups are twisted out of the plane of the benzene ring. mdpi.com Similarly, the acetaldehyde group would likely adopt a conformation that minimizes its interaction with the adjacent nitro groups. The most stable conformer would represent a balance between optimizing electronic conjugation (which favors planarity) and minimizing steric strain (which favors non-planar arrangements).

Intramolecular interactions can play a role in stabilizing certain conformations. While strong intramolecular hydrogen bonding is not apparent in the primary keto form of this compound, weaker C-H···O interactions between the acetaldehyde hydrogens and the oxygen atoms of the ortho-nitro groups may exist.

A crucial aspect of the chemistry of aldehydes with α-hydrogens is keto-enol tautomerism. wikipedia.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org The acetaldehyde moiety can exist in equilibrium between its more common keto form and its enol form (ethenol). masterorganicchemistry.com

For simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, the stability of the enol tautomer can be influenced by factors such as substitution, conjugation, and hydrogen bonding. researchgate.net In the case of this compound, the dinitrophenyl group is strongly electron-withdrawing. This electronic effect would influence the acidity of the α-hydrogens and the relative stability of the keto and enol forms. The potential for conjugation between the newly formed C=C double bond of the enol and the aromatic ring could provide some stabilization for the enol tautomer. libretexts.org

Prediction of Reactivity and Reaction Pathways

The prediction of a molecule's reactivity and the pathways it will follow in chemical reactions is a cornerstone of computational chemistry. This involves analyzing the electronic structure to identify sites susceptible to attack and calculating the energy changes that occur during a reaction.

Transition State Calculations for Reaction Mechanisms

Transition state theory is a fundamental concept used to understand reaction rates. Computational chemists locate the transition state—the highest energy point along the reaction coordinate—to calculate the activation energy, which is a key determinant of how fast a reaction will proceed. For this compound, such calculations would be invaluable for understanding its stability and its reactions, for instance, in condensation or oxidation processes. However, specific studies detailing the transition states for reactions involving this compound are not currently documented in publicly available research.

Reactivity Indices (e.g., Fukui functions)

Conceptual Density Functional Theory (DFT) provides reactivity indices that help in predicting the most reactive sites within a molecule. The Fukui function, for example, indicates the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying sites prone to nucleophilic or electrophilic attack. While the Fukui function has been successfully applied to understand the reactivity of molecules like nitrosobenzene, a similar detailed analysis for this compound is not found in the existing literature. researchgate.net

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. These calculations can predict changes in molecular geometry, electronic properties, and reaction energy barriers in different solvent environments. For a polar molecule like this compound, solvent effects are expected to be significant. Studies on related dinitrophenyl-hydrazinylidene derivatives have shown that solvent polarity can influence their spectral properties. mdpi.com However, a dedicated computational study on the specific solvent effects on the molecular structure and reactivity of this compound is lacking.

Vibrational Spectroscopy Predictions and Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Quantum chemical calculations are instrumental in predicting these vibrational frequencies and assigning them to specific molecular motions. This allows for a detailed interpretation of experimental spectra and a deeper understanding of the molecular structure. While theoretical vibrational studies have been conducted on related compounds like 2,4-dinitrophenylhydrazine (B122626) and other dinitrophenol derivatives, a similar in-depth computational analysis and vibrational assignment for this compound has not been reported. researchgate.netresearchgate.net

Advanced Analytical Techniques for Research Applications

Spectroscopic Probes for Reaction Monitoring and Mechanistic Elucidation

Spectroscopic techniques are indispensable for confirming the structure of the derivatized product and for monitoring the progress of the derivatization reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by probing the magnetic properties of atomic nuclei. For Acetaldehyde-2,4-dinitrophenylhydrazone, ¹H NMR is used to confirm the covalent structure by identifying the specific chemical shifts and coupling patterns of the protons.

The key proton signals that confirm the structure include those for the methyl group (CH₃), the imine proton (CH=N), and the aromatic protons on the dinitrophenyl ring. The presence and splitting patterns of these signals provide unequivocal evidence of the successful derivatization of acetaldehyde (B116499). While standard 1D ¹H NMR is sufficient for routine confirmation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed in complex research scenarios to resolve overlapping signals and definitively assign proton and carbon signals, especially when analyzing reaction mixtures containing multiple aldehyde derivatives.

Table 1: Representative ¹H NMR Spectral Data for Acetaldehyde-2,4-dinitrophenylhydrazone

| Proton | Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Methyl (CH₃) | ~2.1 | Doublet | Coupled to the imine proton. |

| Imine (CH=N) | ~7.6 | Quartet | Coupled to the methyl protons. |

| Aromatic (Ar-H) | ~7.9 - 9.1 | Multiplets | Signals corresponding to the three protons on the dinitrophenyl ring. |

| Amine (N-H) | ~11.0 | Singlet | Signal for the hydrazone N-H proton. |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups within a molecule. The derivatization of acetaldehyde with DNPH can be monitored by observing the disappearance of the characteristic aldehyde C=O stretching vibration and the appearance of the C=N imine stretch of the hydrazone product. nist.gov

The IR spectrum of Acetaldehyde-2,4-dinitrophenylhydrazone displays characteristic absorption bands that confirm its identity. nist.gov These include the N-H stretch, the aromatic C-H stretches, the C=N stretch of the hydrazone linkage, and the strong, symmetric, and asymmetric stretches of the two nitro (NO₂) groups.

Table 2: Key Infrared (IR) Absorption Bands for Acetaldehyde-2,4-dinitrophenylhydrazone

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H | ~3300 | Stretching vibration of the amine group. |

| Aromatic C-H | ~3100 | Stretching vibrations of the phenyl ring protons. |

| C=N | ~1620 | Stretching vibration of the imine bond in the hydrazone. |

| NO₂ (asymmetric) | ~1515 | Asymmetric stretching of the nitro groups. |

| NO₂ (symmetric) | ~1335 | Symmetric stretching of the nitro groups. |

Source: Adapted from NIST Chemistry WebBook. nist.gov

Complementary to IR, UV-Visible spectroscopy is crucial for the quantification of the derivative. The formation of the hydrazone results in a conjugated system that strongly absorbs UV-Vis light, with an absorption maximum typically observed between 355 and 360 nm. researchgate.net This property is exploited for detection in chromatographic methods.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of the Acetaldehyde-2,4-dinitrophenylhydrazone derivative and for elucidating its structure through fragmentation analysis. It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. lcms.cznih.gov

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For Acetaldehyde-2,4-dinitrophenylhydrazone (C₈H₈N₄O₄), the expected exact mass is 224.05455 Da. HRMS can confirm this mass with high precision (typically within 5 ppm), which is critical for distinguishing the target analyte from other compounds that may have the same nominal mass but a different elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to generate characteristic fragment ions from a selected precursor ion, providing a high degree of certainty in identification and enabling highly sensitive quantification using techniques like Multiple Reaction Monitoring (MRM). nih.gov When analyzing the Acetaldehyde-2,4-dinitrophenylhydrazone derivative, a common approach is to use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate a deprotonated molecule [M-H]⁻ in negative ion mode. lcms.cz This precursor ion is then isolated and fragmented to produce a unique set of product ions, which serve as a structural fingerprint for the molecule.

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Chromatographic Separations in Complex Reaction Mixtures and Derivatization Strategies

Due to the volatile nature of acetaldehyde and its lack of a strong UV chromophore, direct analysis in complex samples is difficult. protocols.io Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a cornerstone strategy to produce a stable, non-volatile derivative that can be readily analyzed. protocols.iooup.comepa.gov This technique is widely applied for the determination of acetaldehyde and other carbonyls in various matrices, including biological fluids and environmental samples. epa.govnih.govnih.gov

The derivatization reaction is typically carried out under acidic conditions. nih.govnih.gov Research has optimized the reaction parameters to ensure complete and reproducible derivatization. nih.govnih.gov Following derivatization, the resulting Acetaldehyde-2,4-dinitrophenylhydrazone is separated from the excess DNPH reagent and other components in the sample mixture using high-performance liquid chromatography (HPLC), most commonly in a reverse-phase (RP) configuration with a C18 column. nih.govnih.gov

A gradient elution using a mobile phase, typically consisting of acetonitrile (B52724) and water, allows for the effective separation of the various aldehyde-DNPH derivatives and the unreacted DNPH. nih.govresearchgate.net Detection is typically performed using a UV detector set to the absorption maximum of the derivative, around 360 nm. accustandard.com For enhanced selectivity and sensitivity, HPLC is often coupled with mass spectrometry (LC-MS/MS). nih.gov

Sample preparation often involves a cleanup and concentration step prior to analysis. Solid-phase extraction (SPE) with a C18 sorbent is a common method to purify the derivatized sample, removing interferences and concentrating the analyte before injection into the HPLC system. oup.com

Table 3: Optimized Conditions for Acetaldehyde Derivatization and HPLC Analysis

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Derivatization | ||

| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | Forms a stable, UV-active hydrazone derivative. protocols.ioepa.gov |

| pH | ~3-4 | Acidic conditions catalyze the condensation reaction. nih.govnih.gov |

| Reagent Molar Excess | 80-fold | Ensures complete derivatization of acetaldehyde. nih.govnih.gov |

| Reaction Time | ~40-60 minutes | Allows the reaction to proceed to completion at ambient temperature. nih.govnih.gov |

| Temperature | Ambient (22 °C) | Sufficient for the reaction to proceed efficiently. nih.gov |

| Chromatography | ||

| Technique | Reverse-Phase HPLC (RP-HPLC) | Standard method for separating DNPH derivatives. nih.govnih.gov |

| Stationary Phase | C18 column | Provides good retention and separation for the nonpolar derivatives. |

| Mobile Phase | Acetonitrile / Water Gradient | Allows for the separation of the analyte from excess reagent and other derivatives. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbonyl compounds derivatized with dinitrophenylhydrazine. Because the resulting hydrazones have low volatility and can be thermally unstable, HPLC is often preferred over gas chromatography. researchgate.netprotocols.io The method provides robust separation and quantification of various aldehyde and ketone derivatives from complex matrices. epa.gov

The standard procedure involves the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form the stable acetaldehyde-2,4-dinitrophenylhydrazone (AcH-DNP) derivative. protocols.ionih.govnih.gov This derivative is then extracted and analyzed. Reversed-phase HPLC, typically using a C18 column, is the most common separation mode. nih.govd-nb.info A gradient elution with a mobile phase consisting of water and an organic solvent, most commonly acetonitrile, is employed to separate the target analyte from other compounds. nih.govd-nb.info Detection is typically performed using an ultraviolet/visible (UV/Vis) detector set at a wavelength around 360 nm, which corresponds to the maximum absorbance of the dinitrophenylhydrazone derivatives. chromatographyonline.com

A critical consideration in the HPLC analysis of unsymmetrical carbonyl derivatives like acetaldehyde-DNPH is the formation of syn and anti stereoisomers due to the C=N double bond. These isomers can separate into two distinct peaks during chromatography, which can complicate quantification if not properly addressed. chromatographyonline.com The equilibrium between these isomers is often pH-dependent, and adding a small amount of acid (e.g., phosphoric acid) to the mobile phase or the sample can help to either resolve the peaks reproducibly or coalesce them into a single peak for more straightforward quantification. chromatographyonline.com

Table 1: Example HPLC Parameters for Acetaldehyde-DNPH Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 2.7 µm) | hplc.eu |

| Mobile Phase | A: Water; B: Acetonitrile/Tetrahydrofuran (80/20) | hplc.eu |

| Gradient | 45% B to 80% B over 12 minutes | hplc.eu |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govhplc.eu |

| Detection | UV at 360 nm | nih.govhplc.eu |

| Retention Time | ~7.8 minutes (for AcH-DNP) | nih.gov |

Gas Chromatography (GC) Coupled with Specific Detectors (e.g., FID, MS)

While HPLC is more common, Gas Chromatography (GC) can also be utilized for the analysis of dinitrophenylhydrazone derivatives, provided that analytical conditions are carefully optimized to prevent thermal decomposition. nih.gov The lower volatility of these derivatives requires high inlet and oven temperatures, which can cause the compounds to break down, leading to inaccurate quantification and the appearance of artifact peaks. sepscience.comsepscience.com The use of a cool on-column or programmable temperature vaporizer (PTV) inlet can minimize this degradation by introducing the sample at a lower initial temperature. nih.gov

When coupled with a Flame Ionization Detector (FID), GC can provide quantitative data for DNPH derivatives. Although FID is a universal detector for organic compounds, its sensitivity for these specific derivatives might be lower compared to other detectors. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) offers greater sensitivity and specificity. The mass spectrometer can identify the derivatives based on their unique mass spectra, providing a higher degree of confidence. Analysis can be performed in both positive and negative ionization modes. nih.gov

Positive Ion Mode: Typically shows the protonated molecular ion and characteristic fragment ions. nih.gov

Negative Ion Mode: Often provides the greatest sensitivity, with major ions corresponding to the molecular ion and a fragment at m/z 182. nih.gov

Table 2: Characteristic Mass Fragments for Acetaldehyde-2,4-DNPH in GC-MS

| Ionization Mode | Ion Type | m/z (mass-to-charge ratio) | Reference |

|---|---|---|---|

| Positive Ion (PI) | Protonated Molecular Ion [M+H]⁺ | 225 | nih.gov |

| Protonated Iminium Ion | Varies with aldehyde | nih.gov | |

| Negative Ion (NI) | Molecular Ion [M]⁻ | 224 | nih.gov |

| Fragment Ion | 182 | nih.gov |

On-Fiber Derivatization Techniques in SPME-GC-MS

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be combined with on-fiber derivatization for the analysis of volatile aldehydes. In this method, the SPME fiber is first coated with a derivatizing agent and then exposed to the headspace of a sample. The volatile aldehydes in the sample adsorb onto the fiber and react directly with the agent. nih.govuwaterloo.ca

The most common derivatizing agent for this technique is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), not dinitrophenylhydrazine. nih.govnih.gov PFBHA is preferred for on-fiber derivatization because it is more volatile and the resulting oxime derivatives are more thermally stable and suitable for GC analysis. nih.govacs.org In contrast, DNPH has low volatility, making it difficult to load onto the fiber from the headspace, and its derivatives are less suited to the high temperatures of a GC inlet. chromforum.org

The general workflow for SPME with on-fiber derivatization is as follows:

The SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is exposed to the headspace of a PFBHA solution to load the reagent. nih.gov

The reagent-loaded fiber is then exposed to the sample's headspace, where aldehydes are trapped and derivatized.

The fiber is inserted into the GC inlet, where the derivatives are thermally desorbed and analyzed by GC-MS.

This technique offers a simple, rapid, and sensitive method for aldehyde analysis without the need for solvents. nih.gov

Hyphenated Analytical Techniques for Comprehensive Analysis

LC-MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This combination is particularly well-suited for the trace analysis of acetaldehyde-DNPH derivatives in complex environmental and biological samples. protocols.ionih.gov

The recent development of LC-MS makes it possible to determine trace levels of reactive carbonyl compounds as their DNPH derivatives. protocols.iolongdom.org Ionization is typically achieved using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For dinitrophenylhydrazones, negative ion mode often provides superior sensitivity. longdom.orgnih.govlcms.cz In negative ESI-MS, the acetaldehyde-DNPH derivative readily forms a pseudo-molecular ion [M-H]⁻, which can be selectively monitored for quantification. longdom.org

LC-MS/MS adds another layer of specificity, making it invaluable for metabolite identification. nih.govresearchgate.net In this technique, the parent ion (e.g., the [M-H]⁻ of acetaldehyde-DNPH) is selected and fragmented, and the resulting daughter ions are detected. This fragmentation pattern provides structural information that confirms the identity of the compound. nih.gov This high selectivity allows for the reliable detection of analytes at very low concentrations, even when chromatographic peaks co-elute. sci-hub.senih.gov

Table 3: LC-MS/MS Parameters for Acetaldehyde-2,4-DNPH Analysis

| Parameter | Description | Reference |

|---|---|---|

| Separation | HPLC with C18 column | longdom.org |

| Ionization Mode | ESI Negative | longdom.orglongdom.org |

| Parent Ion (MS1) | m/z 223 ([M-H]⁻) | lcms.cz |

| Fragment Ions (MS2) | Characteristic fragments (e.g., m/z 152, 122) | longdom.org |

| Application | Trace quantification, metabolite identification | longdom.orgnih.gov |

GC-MS for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi.com When analyzing acetaldehyde, direct injection is challenging due to its high volatility. Derivatization is therefore a common strategy. As discussed previously (Section 5.2.2), while acetaldehyde-DNPH itself is not highly volatile, GC-MS analysis is still possible with careful method optimization. nih.govhplcvials.com

The primary challenge is the potential for thermal decomposition of the dinitrophenylhydrazone derivative in the hot GC inlet. nih.gov Optimized conditions, such as a lower injection port temperature and a rapid oven temperature ramp, can help minimize this breakdown. nih.gov

The mass spectrometer provides unambiguous identification through the compound's mass spectrum. The fragmentation pattern of acetaldehyde-DNPH in the MS detector serves as a chemical fingerprint. By comparing this pattern to a library of known spectra, the compound can be confidently identified. This specificity is a major advantage of GC-MS over less selective detectors. nih.gov

Role As a Precursor or Intermediate in Academic Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

There is a lack of documented evidence in peer-reviewed journals and chemical databases detailing the utilization of 2,6-Dinitrophenyl acetaldehyde (B116499) in the synthesis of complex organic molecules. While related compounds, such as 2,4,6-trinitrobenzaldehyde, have been used in the formation of various derivatives, specific applications of the 2,6-dinitro analogue of phenylacetaldehyde (B1677652) are not reported.

Applications in Heterocyclic Compound Synthesis

No specific methods or reaction schemes were found that employ 2,6-Dinitrophenyl acetaldehyde for the synthesis of heterocyclic compounds. The scientific literature details the synthesis of various heterocycles using a wide array of starting materials, but this compound is not mentioned as a key reactant or intermediate in these pathways.

Derivatization Strategies for Creating Research Probes

Information on the derivatization of this compound to create research probes is not available in the current body of scientific literature. While derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) are commonly used to react with aldehydes to form detectable products, the use of this compound itself as a platform for creating such probes has not been described.

Stereoselective Synthesis using this compound as a Chiral Building Block (if applicable)

There are no published studies or data to suggest that this compound has been used as a chiral building block in stereoselective synthesis. The principles of stereoselective reactions often involve chiral catalysts or substrates with defined stereochemistry to control the formation of specific stereoisomers. However, the application of this compound in this context has not been reported.

Biological and Biochemical Research Contexts Non Clinical

Enzymatic Biotransformation Studies in vitro

The in vitro enzymatic biotransformation of 2,6-Dinitrophenyl acetaldehyde (B116499) is an area of study that provides insight into its metabolic fate within biological systems. Research on analogous nitroaromatic compounds suggests that the biotransformation of 2,6-Dinitrophenyl acetaldehyde likely involves two primary sites of enzymatic action: the aldehyde group and the nitro groups.

While direct studies on the interaction of this compound with aldehyde dehydrogenases (ALDHs) are not extensively documented, the reactivity of the aldehyde functional group is well-established. ALDHs are a superfamily of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids. It is anticipated that this compound would serve as a substrate for various ALDH isozymes.

Research on structurally related compounds provides a basis for understanding these potential interactions. For instance, studies on various aldehydes have shown that the substrate specificity of ALDHs can be broad. The mitochondrial enzyme ALDH2 is particularly efficient in the oxidation of acetaldehyde. nih.govjchr.org Given the structural similarity, it is plausible that ALDH2 and other ALDH isozymes could metabolize this compound.

Furthermore, studies on other substituted nitrophenol compounds have demonstrated interactions with these enzyme families. For example, 2,6-dichloro-4-nitrophenol (B181596) (DCNP), a compound with a related substitution pattern, has been shown to be a potent inhibitor of human ALDH2 in vitro, exhibiting non-competitive inhibition. nih.gov This suggests that the dinitrophenyl moiety of this compound might influence its interaction with the active site of ALDHs, potentially acting as an inhibitor as well as a substrate. The nature of this interaction, whether it leads to efficient oxidation or enzyme inhibition, would depend on the specific isozyme and the steric and electronic effects of the dinitrophenyl group.

Table 1: Interaction of a Structurally Related Compound with Aldehyde Dehydrogenase

| Compound | Enzyme | Interaction Type | Inhibition Constant (Ki) |

| 2,6-dichloro-4-nitrophenol | Human ALDH2 | Non-competitive Inhibition | 7.4 µM |

Data based on studies of a structurally related dinitrophenol compound. nih.gov

The investigation of metabolites of this compound in model systems like microbial fermentation is crucial for understanding its environmental fate and potential for bioremediation. While specific studies on this compound are limited, research on the microbial transformation of other dinitrotoluenes and dinitrophenols offers significant insights.

In anaerobic conditions, microorganisms are known to reduce the nitro groups of aromatic compounds. For example, the microbial degradation of 2,6-dinitrotoluene (B127279) (2,6-DNT) by Salmonella typhimurium has been shown to produce metabolites such as 2-amino-6-nitrotoluene, resulting from the reduction of one of the nitro groups. dntb.gov.ua Similarly, various bacteria have been shown to mineralize 2,6-DNT, with initial steps involving the formation of compounds like 3-methyl-4-nitrocatechol. nih.gov It is therefore highly probable that microbial systems would reduce one or both of the nitro groups of this compound to the corresponding amino groups, forming aminonitrophenyl acetaldehyde or diaminophenyl acetaldehyde.

Under aerobic conditions, the metabolic pathways can be more diverse. The aldehyde group of this compound could be oxidized to a carboxylic acid, as discussed in the context of aldehyde dehydrogenases. The aromatic ring itself could also be subject to hydroxylation and subsequent ring cleavage, a common fate for aromatic compounds in microbial metabolism. For instance, the biodegradation of 2,6-dinitrophenol (B26339) has been shown to proceed via the formation of 4-nitropyrogallol. researchgate.net

Table 2: Potential Metabolites of this compound in Microbial Systems (Based on Analogs)

| Parent Compound Analog | Model System | Key Metabolites | Metabolic Process |

| 2,6-Dinitrotoluene | Burkholderia cepacia, Hydrogenophaga palleronii | 3-Methyl-4-nitrocatechol | Mineralization |

| 2,6-Dinitrophenol | Not specified | 4-Nitropyrogallol | Biodegradation |

| Various Nitroaromatics | Veillonella alkalescens | Amino derivatives | Nitro group reduction |

This table presents potential metabolic pathways for this compound based on documented transformations of structurally similar compounds. nih.govresearchgate.netasm.org

Molecular Interactions with Biomolecules in vitro

The electrophilic nature of the aldehyde group and the potential for the dinitrophenyl ring to participate in various interactions make this compound a candidate for significant molecular interactions with key biomolecules.

Aldehydes are known to be reactive towards nucleophilic sites on proteins, leading to covalent modifications. The aldehyde group of this compound can react with the primary amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins to form Schiff bases. These initial adducts can then undergo further reactions to form more stable products. nih.gov

While direct evidence for this compound is not available, extensive research on acetaldehyde has shown that it readily forms covalent adducts with proteins. The formation of such adducts can alter the structure and function of the modified proteins. The dinitrophenyl group in this compound could further influence these interactions, potentially through steric hindrance or by altering the reactivity of the aldehyde group. The process of protein carbonylation, a hallmark of oxidative stress, involves the formation of aldehyde and ketone groups on proteins, which can subsequently react with nucleophiles. researchgate.net

Table 3: Common Nucleophilic Amino Acid Residues in Proteins Prone to Aldehyde Modification

| Amino Acid | Nucleophilic Site | Type of Adduct (with Aldehydes) |

| Lysine | ε-amino group | Schiff base, Stable adducts |

| Cysteine | Thiol group | Thiazolidine derivatives |

| Histidine | Imidazole ring | Michael adducts (with α,β-unsaturated aldehydes) |

| N-terminus | α-amino group | Schiff base |

This table summarizes general principles of aldehyde-protein interactions, which are expected to apply to this compound.

The potential for this compound to form adducts with nucleic acids in vitro is a significant area of toxicological interest. Aldehydes, including the well-studied acetaldehyde, are known to react with the nucleophilic centers in DNA bases, leading to the formation of various adducts. nih.govresearcher.life These adducts can interfere with DNA replication and transcription, potentially leading to mutations.

Studies on acetaldehyde have identified the formation of adducts with deoxyguanosine as a primary target. researchgate.net While there are no direct studies on this compound, it is plausible that its aldehyde group would exhibit similar reactivity. The bulky dinitrophenyl group would likely influence the structure and stability of any resulting DNA adducts. Research on other nitroaromatic compounds, such as 2,6-dinitrotoluene, has also demonstrated the formation of DNA adducts, further supporting the potential for this compound to interact with nucleic acids.

Table 4: Examples of DNA Adducts Formed by Acetaldehyde (Analogous Compound)

| DNA Base | Type of Adduct | Potential Consequence |

| Deoxyguanosine | N²-ethylidene-dG | DNA cross-linking, Mutagenesis |

| Deoxyadenosine | N⁶-ethyl-dA | Potentially mutagenic |

This table provides examples of DNA adducts formed by acetaldehyde, which serves as a model for the potential reactivity of this compound. nih.govnih.gov

Role in Cellular Pathway Interrogation in Model Organisms (excluding human studies)

While specific studies employing this compound for cellular pathway interrogation are not prominent in the literature, compounds with similar structures, particularly dinitrophenols, have a long history as tools in cell biology. 2,4-Dinitrophenol (B41442) (DNP), for example, is a classic uncoupler of oxidative phosphorylation, and has been used in model organisms to study mitochondrial function and cellular bioenergetics.

Given its structural similarity, this compound could potentially be used in a similar manner to probe cellular pathways. The presence of the dinitrophenyl group might confer properties that allow it to interfere with mitochondrial proton gradients, similar to DNP. This could be valuable in studying cellular responses to metabolic stress in various model organisms.

Furthermore, the aldehyde functionality adds another dimension to its potential use as a research tool. The ability of aldehydes to form covalent adducts with proteins and nucleic acids could be exploited to identify and study specific cellular targets. For example, fluorescently labeled versions of this compound could be synthesized and used as probes to visualize its interactions within cells and to identify its binding partners. mdpi.com This could provide insights into the cellular pathways affected by this class of compounds.

Development of Biochemical Assays Utilizing its Reactivity (e.g., as a substrate for enzyme characterization)

Information on the use of this compound for this purpose is not available in published scientific literature.

Future Directions and Emerging Research Avenues for 2,6 Dinitrophenyl Acetaldehyde

Development of Novel and Highly Efficient Synthetic Routes

The advancement of research into 2,6-dinitrophenyl acetaldehyde (B116499) is contingent upon the development of accessible and efficient synthetic pathways. Currently, documented syntheses often proceed through derivatives, such as the formation of (2,6-Dinitrophenyl)acetaldehyde semicarbazone from 2,6-dinitro-β-(dimethylamino)styrene sci-hub.se. Future research should aim to establish direct and high-yielding routes to the aldehyde itself.

Key avenues for exploration include:

Modern Oxidation Methods: Investigating the controlled oxidation of corresponding alcohols or alkenes using contemporary, selective reagents could provide a more direct and atom-economical route.

C-C Bond Forming Reactions: Exploring cross-coupling strategies, such as those based on palladium or copper catalysis, could enable the construction of the phenyl acetaldehyde framework from readily available dinitrobenzene precursors.

Flow Chemistry: The use of continuous flow reactors could offer enhanced control over reaction parameters, particularly for nitration and oxidation steps, potentially improving safety and yield for the synthesis of highly energetic nitro compounds.

Biocatalysis: Engineering enzymes to perform selective oxidation or C-C bond formation on dinitrophenyl substrates could represent a green and highly efficient synthetic alternative.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Oxidation of 2-(2,6-dinitrophenyl)ethanol | Direct, potentially high-yielding. | Precursor synthesis, selectivity of oxidation. |

| Cross-Coupling Reactions | Modular, high functional group tolerance. | Catalyst selection, optimization of reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup cost, specialized equipment. |

| Biocatalysis | High selectivity, environmentally friendly. | Enzyme discovery and engineering, substrate scope. |

Exploration of Undiscovered Reactivity Patterns and Niche Transformations

The chemical behavior of 2,6-dinitrophenyl acetaldehyde is largely inferred from the general reactivity of aldehydes and nitroaromatic compounds. The presence of two ortho nitro groups, however, creates a unique electronic and steric environment that warrants specific investigation.

Future research should focus on:

Ortho-Nitro Group Participation: Investigating the potential for intramolecular reactions where one or both nitro groups act as internal oxidants or participate in cyclization reactions under specific conditions (e.g., reductive or photochemical).

Condensation Reactions: While aldehydes readily undergo condensation, the steric hindrance from the ortho-nitro groups may lead to unusual selectivity in reactions like the aldol (B89426), Knoevenagel, or Wittig reactions. A 1983 study demonstrated the formation of a semicarbazone, a classic aldehyde reaction, indicating the carbonyl group is accessible sci-hub.se. Further studies could explore a wider range of nucleophiles.

Reductive Transformations: The controlled reduction of the nitro groups and/or the aldehyde could lead to a variety of valuable synthons, such as aminoindoles sci-hub.se. Exploring chemoselective reduction—targeting one functional group in the presence of the others—would be a key research challenge.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and discovery. These tools can be leveraged to overcome the information gap and accelerate research into this compound.

Potential applications include:

Retrosynthesis Prediction: AI platforms can analyze the structure of this compound and propose novel, plausible synthetic routes that may not be obvious to human chemists. These tools can evaluate millions of reactions to identify the most promising pathways.

Reaction Outcome and Condition Optimization: ML models can be trained to predict the success and yield of unknown reactions. For a molecule like this compound, AI could predict optimal conditions (catalyst, solvent, temperature) for desired transformations, minimizing experimental trial and error.

Property Prediction: AI can forecast the physicochemical, electronic, and even toxicological properties of the molecule and its potential derivatives, helping to guide research efforts toward specific applications without the need for initial synthesis and testing.

Applications in Materials Science Research

The unique structure of this compound, featuring a reactive aldehyde and electron-deficient aromatic ring, suggests potential applications in materials science, although this area is entirely unexplored.

Future research could investigate its use as:

A Specialized Monomer: The aldehyde functionality could be used for polymerization reactions, such as polyacetal formation. The dinitrophenyl moiety would impart specific electronic and thermal properties to the resulting polymer, making it potentially useful in high-performance plastics or optoelectronic materials.

A Cross-Linking Agent: The difunctionality of the molecule (aldehyde and aromatic ring) could be exploited to cross-link existing polymer chains. The aldehyde can react with functional groups like amines or hydroxyls, while the nitro groups could be reduced to reactive amines for secondary cross-linking, creating materials with enhanced thermal stability and mechanical strength.

The table below outlines hypothetical research directions in materials science:

| Application Area | Research Goal | Potential Properties of Resulting Material |

| Monomer Synthesis | Develop polymerization methods utilizing the aldehyde group. | High thermal stability, specific optical properties, electron-deficient character. |

| Polymer Cross-linking | Investigate reactions with functional polymers (e.g., polyamines, polyvinyl alcohol). | Increased rigidity, enhanced solvent resistance, tunable mechanical properties. |

| Functional Dyes | Explore derivatization to create novel chromophores. | pH or analyte sensitivity, applications in sensing. |

Q & A

Basic: What validated analytical techniques are recommended for quantifying 2,6-Dinitrophenyl acetaldehyde in environmental or biological matrices?

Methodological Answer:

- Derivatization with DNPH (2,4-Dinitrophenylhydrazine): React the aldehyde group with DNPH to form a stable hydrazone derivative, enhancing UV detectability. Use reverse-phase HPLC with UV detection at 360 nm for separation and quantification .